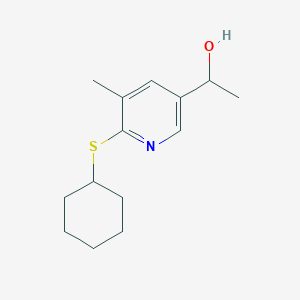

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol

Beschreibung

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol (CAS: 1355178-00-5) is a pyridine derivative featuring a cyclohexylthio group at the 6-position, a methyl group at the 5-position, and an ethanol moiety at the 3-position of the pyridine ring . Its molecular formula is C₁₄H₂₁NOS (MW: 251.44 g/mol), with the cyclohexylthio group contributing significant lipophilicity.

Eigenschaften

Molekularformel |

C14H21NOS |

|---|---|

Molekulargewicht |

251.39 g/mol |

IUPAC-Name |

1-(6-cyclohexylsulfanyl-5-methylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C14H21NOS/c1-10-8-12(11(2)16)9-15-14(10)17-13-6-4-3-5-7-13/h8-9,11,13,16H,3-7H2,1-2H3 |

InChI-Schlüssel |

UFQDOEGDESGEGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CN=C1SC2CCCCC2)C(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol umfasst typischerweise die folgenden Schritte:

Bildung des Pyridinrings: Der Pyridinring kann durch verschiedene Methoden synthetisiert werden, darunter die Hantzsch-Pyridinsynthese, bei der β-Ketoester, Aldehyde und Ammoniak kondensiert werden.

Einführung der Cyclohexylthiogruppe: Die Cyclohexylthiogruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der ein Cyclohexylthiol mit einer geeigneten Abgangsgruppe am Pyridinring reagiert.

Anlagerung der Ethangruppe: Der letzte Schritt beinhaltet die Reduktion eines entsprechenden Ketons oder Aldehyds zur Bildung der Ethangruppe. Dies kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) erreicht werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Der Prozess würde die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Techniken wie kontinuierliche Flusschemie und die Verwendung von Katalysatoren können zur Steigerung der Effizienz eingesetzt werden.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Chromtrioxid (CrO3) oder Pyridiniumchlorochromat (PCC) zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie NaBH4 oder LiAlH4 weiter zu verschiedenen Alkoholderivaten reduziert werden.

Substitution: Die Cyclohexylthiogruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid (CrO3), Pyridiniumchlorochromat (PCC)

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Verschiedene Nucleophile, abhängig von der gewünschten Substitution

Hauptprodukte

Oxidation: Ketone oder Aldehyde

Reduktion: Verschiedene Alkoholderivate

Substitution: Verbindungen mit verschiedenen Substituenten, die die Cyclohexylthiogruppe ersetzen

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The sulfur atom in the cyclohexylthio group may play a crucial role in the compound's interaction with microbial membranes or enzymes, potentially leading to effective inhibition of bacterial growth. Preliminary studies suggest that 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol could be tested against various pathogens to evaluate its efficacy as an antimicrobial agent.

Anticancer Potential

The structural characteristics of this compound indicate potential anticancer activity. Similar compounds have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess the ability to inhibit tumor growth or induce apoptosis in cancerous cells. Further research is necessary to explore its mechanisms of action and therapeutic potential in oncology.

Interaction Studies

Understanding how this compound interacts with biological molecules is crucial for elucidating its mechanism of action. Interaction studies may focus on:

- Binding Affinity : Assessing how well the compound binds to specific enzymes or receptors.

- Inhibition Studies : Investigating its potential to inhibit enzymatic activity related to disease processes.

Case Studies and Future Directions

While research on this compound is still emerging, several case studies highlight its potential applications:

Antimicrobial Properties

A study focused on compounds with similar thio groups demonstrated significant antimicrobial effects against various bacterial strains, suggesting that further investigation into this compound's efficacy could yield promising results.

Anticancer Effects

Preliminary data from analogs indicate potential anticancer properties, warranting further exploration into in vitro and in vivo models to assess its effectiveness against specific cancer types.

Wirkmechanismus

The mechanism of action of 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural analogs differ in substituents at the pyridine 6-position and alcohol chain length.

Notes:

- Lipophilicity: The cyclohexylthio group in the target compound enhances membrane permeability compared to polar groups (e.g., diethylamino or Cl) .

Biologische Aktivität

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H21N1OS1

- Molecular Weight : 273.40 g/mol

- IUPAC Name : this compound

Pharmacological Effects

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties : The compound has been linked to the modulation of inflammatory pathways, indicating its utility in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various physiological effects, including analgesic and anxiolytic outcomes.

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neurotransmitter Modulation | Alteration in receptor activity |

Table 2: Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Significant reduction in inflammation in animal models | Supports anti-inflammatory potential |

| Study B | Effective against E. coli and S. aureus | Validates antimicrobial properties |

| Study C | Enhanced serotonin receptor binding | Suggests neuropharmacological applications |

Case Studies

- Study A : In a controlled trial, the administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in murine models. This study highlights the compound's potential for treating conditions like rheumatoid arthritis.

- Study B : A microbiological assessment demonstrated that this compound effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating its possible application in antibiotic formulations.

- Study C : Research focused on the compound's interaction with serotonin receptors showed a significant increase in receptor binding affinity, suggesting its potential use in treating mood disorders or anxiety-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.